5-Benzyloxyindole

説明

Fundamental Significance as a Versatile Chemical Scaffold

The significance of 5-benzyloxyindole in organic chemistry lies in its role as a versatile chemical scaffold. chemimpex.comcymitquimica.com The indole (B1671886) nucleus itself is a prominent heterocyclic structure found in numerous biologically active compounds. The addition of a benzyloxy group at the 5-position provides a strategic point for further functionalization, allowing chemists to synthesize a diverse array of derivatives with tailored properties. chemimpex.com This benzyloxy group can act as a protecting group for the hydroxyl functionality, enabling selective reactions at other positions of the indole ring. This strategic protection is crucial in multi-step syntheses of complex molecules.

The presence of the benzyloxy group also influences the electronic properties of the indole ring, which can affect its reactivity in various chemical transformations. cymitquimica.com This makes this compound a valuable intermediate for creating complex molecules with applications in medicinal chemistry and materials science. chemimpex.comcymitquimica.com

Overview of Core Research Domains and Interdisciplinary Applications

The application of this compound and its derivatives spans several research domains, highlighting its interdisciplinary importance.

Medicinal Chemistry and Pharmaceutical Development: A primary area of research for this compound is in the development of new therapeutic agents. chemimpex.com The indole scaffold is a key component of many pharmaceuticals, and derivatives of this compound have been investigated for a range of biological activities. ontosight.aibiosynth.com Preliminary studies have suggested potential anticancer properties for some of its derivatives. chemimpex.comontosight.aiguidechem.com For instance, platinum(IV) complexes incorporating this compound-3-acetic acid have shown prominent anticancer activity. mdpi.comresearchgate.netnih.gov Additionally, research has explored its use in developing agents targeting neurological disorders and in studies of serotonin (B10506) receptors, which are implicated in mood regulation. chemimpex.comcymitquimica.com

Organic Synthesis and Chemical Biology: In organic synthesis, this compound serves as a key building block. chemimpex.comguidechem.com It is used in the preparation of various complex organic molecules. chemimpex.com For example, it is a reactant in regio- and stereoselective C-3 alkenylation reactions and in metal-free Friedel-Crafts alkylation reactions. sigmaaldrich.com Its derivatives, such as This compound-3-acetonitrile (B1331120), are also valuable intermediates in the synthesis of more complex molecules with potential biological activities. ontosight.ai

Materials Science: The unique properties of this compound have also led to its use in materials science. chemimpex.com It contributes to the development of advanced materials with tailored properties, including enhanced stability and performance. chemimpex.com One specific application is in the field of corrosion inhibition, where this compound has been shown to effectively protect mild steel in acidic environments by adsorbing onto the metal's surface. aphrc.orgaphrc.org

Historical Context of this compound in Indole Chemistry Research

The story of this compound is deeply rooted in the broader history of indole chemistry. The study of indoles dates back to the 19th century with the investigation of the dye indigo. The significance of the indole structure grew in the 1930s with the discovery of its presence in many important alkaloids.

The synthesis of benzyloxy-substituted indoles, including this compound, evolved from earlier methods developed for other indole derivatives. Early synthetic work in the 20th century laid the groundwork for preparing such compounds. rsc.org For example, the synthesis of 5- and 6-benzyloxyindoles was accomplished through methods analogous to those used for methoxyindoles. rsc.org The Reissert indole synthesis was one of the earlier methods used to prepare 4-benzyloxyindole (B23222), a related compound. orgsyn.org Over the years, more refined synthetic routes have been developed, such as the Leimgruber-Batcho indole synthesis, which has been used to produce various substituted indoles. researchgate.net These advancements have made this compound and its derivatives more accessible for a wide range of research applications.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1215-59-4 | chemimpex.com |

| Molecular Formula | C₁₅H₁₃NO | chemimpex.com |

| Molecular Weight | 223.27 g/mol | chemimpex.com |

| Appearance | Off-white to yellow crystalline powder | chemimpex.com |

| Melting Point | 92-98 °C | chemimpex.com |

Table 2: Research Applications of this compound

| Research Area | Specific Application | Key Findings | Source |

| Medicinal Chemistry | Anticancer Drug Development | Platinum(IV) complexes with this compound-3-acetic acid show significant anticancer activity. | mdpi.comresearchgate.netnih.gov |

| Neurological Disorders | Serves as an intermediate in synthesizing compounds targeting neurological disorders. | chemimpex.com | |

| Organic Synthesis | Building Block | Used in regio- and stereoselective C-3 alkenylation and Friedel-Crafts alkylation. | sigmaaldrich.com |

| Materials Science | Corrosion Inhibition | Acts as an effective corrosion inhibitor for mild steel in acidic solutions. | aphrc.orgaphrc.org |

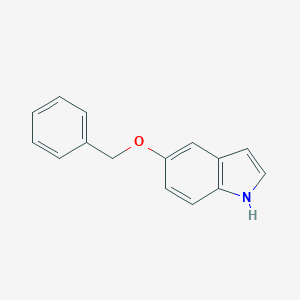

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-10,16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQLPDZCNSVBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153285 | |

| Record name | Indole, 5-benzyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215-59-4 | |

| Record name | 5-Benzyloxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1215-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 5-benzyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyloxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZYLOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCI4Z02E1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Benzyloxyindole

Established Synthetic Routes to 5-Benzyloxyindole

The synthesis of this compound can be achieved through several well-established chemical routes, often starting from commercially available precursors. These methods provide reliable access to the core structure for further functionalization.

One of the most direct methods involves the O-alkylation of 5-hydroxyindole (B134679). In this procedure, the hydroxyl group of 5-hydroxyindole is deprotonated by a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), followed by a nucleophilic substitution reaction with benzyl (B1604629) bromide or benzyl chloride to yield this compound. vulcanchem.com

Another prominent method is the Fischer indole (B1671886) synthesis, a classic and versatile reaction for forming the indole nucleus. byjus.comwikipedia.org This approach utilizes the acid-catalyzed cyclization of an arylhydrazone. For this compound, the corresponding p-benzyloxyphenylhydrazone is heated in the presence of an acid catalyst, leading to the formation of the indole ring through a guidechem.comguidechem.com-sigmatropic rearrangement. wikipedia.orggoogle.com

A multi-step synthesis starting from guaiacol (B22219) has also been reported. guidechem.com This pathway involves a sequence of four key reactions:

Nitration: Guaiacol is nitrated to introduce a nitro group.

Hydroxy Protection: The phenolic hydroxyl group is protected via benzylation using benzyl chloride. guidechem.com

Condensation: The intermediate undergoes a condensation reaction.

Hydrogenation: A final reduction step, often using a catalyst like Raney nickel, leads to the formation of the indole ring, yielding this compound. guidechem.com

The Leimgruber-Batcho indole synthesis offers an alternative route, known for its milder conditions compared to the Fischer synthesis, making it suitable for substrates with sensitive functional groups. researchgate.net

| Synthetic Route | Starting Material(s) | Key Reagents/Conditions | Reference(s) |

| O-Alkylation | 5-Hydroxyindole, Benzyl halide | Base (e.g., K₂CO₃, NaH) | vulcanchem.com |

| Fischer Indole Synthesis | p-Benzyloxyphenylhydrazone | Acid catalyst (Brønsted or Lewis) | byjus.comwikipedia.orggoogle.com |

| From Guaiacol | Guaiacol | 1. Conc. HNO₃, Conc. H₂SO₄ 2. Benzyl chloride, K₂CO₃ 3. N,N-dimethylformamide dimethyl acetal (B89532) 4. H₂, Raney Ni | guidechem.com |

| Leimgruber-Batcho | 2-Methylnitrobenzenes | Formamide acetals, then reduction | researchgate.net |

Strategies for Derivatization of the this compound Core

The this compound scaffold is a versatile platform for introducing a wide array of functional groups, enabling the synthesis of diverse and complex molecules. Derivatization strategies can target either the indole ring itself or the benzyloxy protecting group.

The indole ring is electron-rich, making it susceptible to electrophilic substitution, primarily at the C-3 position. Various methods have been developed to achieve regioselective functionalization at both the C-2 and C-3 positions.

C-3 Functionalization: The C-3 position is the most nucleophilic and therefore the most common site for electrophilic attack.

Mannich Reaction: this compound can undergo a Mannich reaction with dimethylamine (B145610) and formaldehyde (B43269) in acetic acid to introduce a dimethylaminomethyl group at the C-3 position. guidechem.com

Vilsmeier-Haack Formylation: Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) installs a formyl group at C-3, producing this compound-3-carboxaldehyde. vulcanchem.comcdnsciencepub.com This aldehyde is a key intermediate that can be further reduced to 5-benzyloxyskatole. vulcanchem.comcdnsciencepub.com

Alkenylation: A direct, morpholine-catalyzed alkenylation at the C-3 position can be achieved using α,β-unsaturated aldehydes. sigmaaldrich.comscientificlabs.co.ukrsc.org

Alkylation: The C-3 position can be alkylated through Friedel-Crafts reactions or by coupling with aziridine (B145994) derivatives in the presence of a Lewis acid. sigmaaldrich.comclockss.org

Acetoxylation: Palladium-catalyzed C-H activation allows for the direct and selective oxidative C-3 acetoxylation of the indole ring. researchgate.net

Synthesis of Acetic Acid and Acetonitrile Derivatives: this compound serves as a precursor for the synthesis of this compound-3-acetic acid and This compound-3-acetonitrile (B1331120), which are important building blocks. ontosight.aiontosight.ai

C-2 Functionalization: While less reactive than C-3, the C-2 position can also be functionalized, often requiring initial N-protection followed by lithiation and reaction with an electrophile.

Carboxylation: The synthesis of derivatives like methyl 5-benzyloxy-1H-indole-2-carboxylate and 5-(benzyloxy)-1H-indole-2-carbohydrazide demonstrates that functionalization at the C-2 position is a viable strategy for creating complex indole derivatives. vulcanchem.com

The benzyloxy group primarily serves as a protecting group for the 5-hydroxy functionality. Its main transformation is debenzylation to unmask the hydroxyl group, which is often a crucial final step in the synthesis of biologically active molecules.

Debenzylation: This transformation is typically accomplished through catalytic hydrogenation.

Palladium on Carbon (Pd/C): The most common method involves using a palladium on carbon catalyst with a hydrogen source. This can be hydrogen gas (H₂) or a transfer hydrogenation reagent like cyclohexene. cdnsciencepub.comsigmaaldrich.comsigmaaldrich.com

Specialized Palladium Catalysts: More modern and milder conditions can be employed using specialized catalysts. These include SiliaCat-palladium and encapsulated palladium catalysts like Pd(0) EnCatTM 30NP, which offer advantages such as improved selectivity and easier handling. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalfa-chemical.comdiscofinechem.com

| Derivatization Type | Position | Reaction | Reagents/Conditions | Product Example | Reference(s) |

| Formylation | C-3 | Vilsmeier-Haack | POCl₃, DMF | This compound-3-carboxaldehyde | vulcanchem.comcdnsciencepub.com |

| Alkenylation | C-3 | Morpholine-catalyzed | α,β-Unsaturated aldehydes, Morpholine (B109124)•TFA | (E)-3-(5-(Benzyloxy)-1H-indol-3-yl)acrylaldehyde | sigmaaldrich.comrsc.org |

| Acetoxylation | C-3 | Pd-catalyzed C-H activation | Pd(OAc)₂, PhI(OAc)₂ | 3-Acetoxy-5-benzyloxyindole | researchgate.net |

| Carboxylation | C-2 | N/A | N/A | Methyl 5-benzyloxy-1H-indole-2-carboxylate | |

| Debenzylation | C-5 (O-benzyl) | Catalytic Hydrogenation | Pd/C, H₂ or Cyclohexene | 5-Hydroxyindole | cdnsciencepub.comsigmaaldrich.com |

Novel and Green Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis and functionalization of this compound. These approaches often utilize advanced catalytic systems and avoid harsh reagents. researchgate.net

Catalysis is at the forefront of green chemistry, offering pathways with higher atom economy and milder reaction conditions.

Morpholine-Catalyzed Alkenylation: The direct C-3 alkenylation of this compound with α,β-unsaturated aldehydes is a prime example of organocatalysis. scientificlabs.co.uksigmaaldrich.com This reaction, catalyzed by morpholine trifluoroacetate, proceeds with high regio- and stereoselectivity under mild conditions, avoiding the need for pre-functionalization of the indole. sigmaaldrich.comrsc.org

Palladium-Catalyzed Debenzylation: The use of heterogeneous or encapsulated palladium catalysts like SiliaCat-Pd and Pd(0) EnCatTM represents a greener alternative for debenzylation. sigmaaldrich.comalfa-chemical.comdiscofinechem.com These catalysts are often recoverable and reusable, reduce palladium leaching into the product, and can be used under mild transfer hydrogenation conditions, avoiding the need for high-pressure hydrogen gas. sigmaaldrich.comsigmaaldrich.com

Moving away from metal catalysts entirely is a key goal of green synthesis.

Metal-Free Friedel-Crafts Alkylation: this compound can participate as a nucleophile in metal-free Friedel-Crafts alkylation reactions. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com This allows for the C-3 alkylation of the indole ring without the use of Lewis acid metal catalysts, which can be difficult to remove from the final product. discofinechem.com

Organocatalysis: As mentioned, the morpholine-catalyzed alkenylation falls under this category, showcasing how small organic molecules can effectively catalyze key bond-forming reactions on the this compound core. rsc.org

These novel approaches not only provide efficient access to functionalized this compound derivatives but also align with the principles of green chemistry by minimizing waste and avoiding hazardous materials. researchgate.netsolubilityofthings.com

Principles of Sustainable Synthesis in this compound Chemistry

The integration of green chemistry principles into the synthesis involving this compound is an area of growing importance, aimed at reducing environmental impact and improving efficiency. Key strategies include the use of biocatalysis and the development of reactions under milder, more sustainable conditions.

One prominent example of sustainable synthesis is the use of biocatalysts. The SAM-dependent methyl transferase PsmD, an enzyme involved in the biosynthesis of physostigmine, has been utilized for the stereo- and regioselective methylation at the C3 position of indole derivatives. d-nb.info In this context, commercially available this compound-3-acetonitrile serves as the starting material for the synthesis of the enzyme's natural substrate. d-nb.info This biocatalytic approach offers high enantioselectivity (>99%) under significantly milder conditions than conventional chemical methods, showcasing a valuable tool for creating complex pyrroloindole frameworks. d-nb.info

Another advancement in sustainable methods involves the use of more environmentally benign reagents and conditions. Research has demonstrated a synthesis using a cobalt(II) chloride and copper(II) bis(trifluoromethanesulfonate) catalyst system in ethanol. ambeed.com This reaction proceeds at a mild temperature of 40°C using oxygen as the terminal oxidant, representing a greener alternative to harsher oxidation methods. ambeed.com Such developments are crucial, as traditional synthetic routes have often been described as difficult and tedious, underscoring the need for more efficient and sustainable chemical processes. researchgate.netsolubilityofthings.com

The following table summarizes key aspects of sustainable synthesis involving this compound derivatives.

Table 1: Sustainable Synthesis Methodologies| Methodology | Starting Material | Key Reagents/Catalyst | Product Type | Key Finding | Source |

|---|---|---|---|---|---|

| Biocatalysis | This compound-3-acetonitrile | SAM-dependent methyl transferase (PsmD) | Pyrroloindole framework | Provides excellent enantioselectivity (>99%) under mild reaction conditions. | d-nb.info |

| Green Catalysis | This compound | CoCl₂ / Cu(OTf)₂ / O₂ | Functionalized indole | Utilizes oxygen as a green oxidant at a mild temperature of 40°C. | ambeed.com |

Role as a Key Building Block in Complex Molecule Synthesis

This compound is a versatile and valuable building block in organic chemistry, serving as a key intermediate in the multi-step synthesis of numerous complex and biologically active molecules. cymitquimica.comchemimpex.com The benzyloxy group acts as a robust protecting group for the 5-hydroxy functionality, which is a common feature in many bioactive indoles. This group can be readily removed via catalytic debenzylation in the final stages of a synthesis to unmask the free hydroxyl group.

Its utility is demonstrated in the synthesis of a wide array of compounds, from natural products to novel pharmaceuticals. For instance, this compound is the starting material for preparing various methylated derivatives of serotonin (B10506) and bufotenine (B1668041), which are of significant physiological interest. mdma.ch It is also the precursor for synthesizing different isomers of hydroxyskatoles, compounds implicated in certain pathological conditions. cdnsciencepub.com

A notable application is in the total synthesis of C4-substituted indole alkaloids like Indolactam V. The synthesis begins with commercially available this compound, which is elaborated through a multi-step sequence involving lithiation, bromination, and the formation of an indolyne precursor to construct the complex alkaloid structure. nih.gov

In the field of medicinal chemistry, this compound and its derivatives are crucial for developing new therapeutic agents. chemimpex.comlookchem.com A prime example is the synthesis of novel platinum(IV) prodrugs for cancer treatment. In this work, this compound-3-acetic acid, derived from this compound, is incorporated as a bioactive axial ligand into platinum complexes. researchgate.netmdpi.com These resulting complexes have demonstrated significantly greater anticancer activity in multiple human cell lines compared to established drugs like cisplatin. mdpi.com Derivatives such as 1-Boc-5-benzyloxy-3-formylindole are also employed as key intermediates in the synthesis of potential antiviral and antibacterial agents. lookchem.com

The following table provides a summary of complex molecules synthesized using this compound as a key starting material.

Pharmacological and Biological Research of 5 Benzyloxyindole Derivatives

Anticancer Research and Development

Mechanistic Studies of Cytotoxic Action (e.g., Reactive Oxygen Species Generation, Mitochondrial Activity Modulation, Histone Deacetylase Inhibition)

The cytotoxic mechanisms of 5-benzyloxyindole derivatives are a subject of ongoing investigation. Research into related indole (B1671886) structures suggests several potential pathways through which these compounds may exert anti-proliferative effects. Key areas of mechanistic study include the generation of reactive oxygen species (ROS), modulation of mitochondrial function, and the inhibition of histone deacetylases (HDACs).

Reactive Oxygen Species (ROS) Generation: The induction of oxidative stress through the generation of ROS is a known mechanism of cytotoxicity for various chemical compounds nih.govnih.gov. While direct studies detailing this mechanism for this compound are limited, research on the related compound 7-benzyloxyindole has shown it can render the bacterium Staphylococcus aureus more susceptible to killing by hydrogen peroxide, a key ROS nih.gov. This suggests a potential interplay with cellular redox systems, where the compound may not directly generate ROS but could weaken the target cell's antioxidant defenses nih.govsci-hub.box. The production of ROS can inflict damage on essential cellular components like lipids, proteins, and DNA, ultimately leading to cell death researchgate.net.

Mitochondrial Activity Modulation: Mitochondria are central to cellular metabolism and apoptosis. Some indole alkaloid derivatives have been found to induce mitochondrial oxidative damage selectively in cancer cells nih.gov. This suggests that mitochondria could be a potential target for benzyloxyindole derivatives, where disruption of the electron transport chain or mitochondrial membrane potential could trigger apoptotic pathways. However, specific research confirming the modulation of mitochondrial activity as a primary cytotoxic mechanism for this compound derivatives is not yet extensively documented.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to the development of cancer nih.govnih.gov. HDAC inhibitors can restore normal gene expression patterns, leading to cell cycle arrest and apoptosis in cancer cells researchgate.netimrpress.com. The indole scaffold is present in some known HDAC inhibitors. For instance, novel benzyl (B1604629) indole derivatives have been explored as HDAC inhibitors for treating colorectal cancer researchgate.net. Molecular docking studies have been used to investigate how such derivatives might bind to the active site of HDAC enzymes, with interactions at the zinc ion center being critical for inhibitory activity imrpress.comresearchgate.net. While this presents a plausible mechanism, direct evidence of this compound derivatives acting as potent HDAC inhibitors requires further specific investigation.

Anti-Infective and Antimicrobial Investigations

Derivatives of benzyloxyindole have demonstrated significant potential as anti-infective agents, not only by directly inhibiting microbial growth but also by disarming pathogens through antivirulence strategies.

Antibacterial and Antifungal Efficacy Studies

The indole nucleus is a core structure in many compounds exhibiting antimicrobial properties researchgate.netresearchgate.net. Benzyloxyindole derivatives have been specifically evaluated for their efficacy against a range of bacterial and fungal pathogens. Studies have shown that certain indole derivatives possess a broad spectrum of antimicrobial activity researchgate.net. For example, in a screening of various indole derivatives, 7-benzyloxyindole was identified as an effective inhibitor of the opportunistic fungal pathogen Candida albicans nih.govnih.gov. The activity of these compounds is often compared against standard antibiotics and antifungals to gauge their potential as therapeutic leads nih.govmdpi.com.

Antivirulence Strategies Against Pathogens (e.g., Staphylococcus aureus Virulence Factor Attenuation)

A modern approach to combating infectious diseases involves targeting bacterial virulence without inhibiting growth, which may reduce the selective pressure for developing drug resistance nih.govresearchgate.netnih.gov. The derivative 7-benzyloxyindole (7BOI) has been identified as a potent antivirulence agent against Staphylococcus aureus nih.govresearchgate.net.

Research has shown that 7BOI effectively inhibits the production of staphyloxanthin, the golden carotenoid pigment that protects S. aureus from ROS and the host immune system nih.govresearchgate.net. Treatment with 7BOI results in colorless bacterial colonies with diminished hemolytic ability nih.gov. Consequently, the pathogen becomes more vulnerable to oxidative stress and killing by human whole blood nih.gov. This antivirulence effect is achieved through the repression of key virulence genes, as detailed in the table below.

| Gene | Function | Effect of 7-Benzyloxyindole | Reference |

| hla | Encodes α-hemolysin, a pore-forming toxin | Repressed | nih.govresearchgate.net |

| seb | Encodes staphylococcal enterotoxin B | Repressed | researchgate.net |

| splA | Encodes a serine protease | Repressed | researchgate.net |

| sspA | Encodes a V8 protease | Repressed | researchgate.net |

| agrA | Global regulator of virulence factors | Modulated | nih.govresearchgate.net |

| sarA | Global regulator of virulence factors | Modulated | nih.govresearchgate.net |

These findings highlight the potential of benzyloxyindole derivatives as candidates for antivirulence therapies against persistent S. aureus infections researchgate.net.

Plant Biology and Agrochemical Applications

The indole ring is a fundamental structure in plant biology, most notably as the core of the auxin class of phytohormones, which are master regulators of plant growth and development byjus.comdhanuka.comeagri.org.

Auxin-like Activity and Plant Growth Regulation

Auxins are plant hormones that control a vast array of physiological processes, including cell elongation, division, and differentiation; root formation; and responses to light and gravity eagri.org. The most prevalent natural auxin is Indole-3-acetic acid (IAA) nih.gov. The structural similarity of indole derivatives to IAA has led to the investigation of many synthetic indole compounds as plant growth regulators nih.govfrontiersin.org.

While numerous indole derivatives have been synthesized and tested for auxin-like or anti-auxin activity, specific research detailing the effects of this compound on plant growth is not widely available sibs.ac.cnbohrium.comresearchgate.net. The activity of synthetic auxins is highly dependent on the nature and position of substituents on the indole ring nih.gov. Therefore, while the this compound structure places it within a class of compounds known to influence plant biology, its specific activity as a plant growth regulator, promoter, or inhibitor remains an area for future research.

Potential for Crop Yield Enhancement and Environmental Stress Resistance

The investigation into the direct application of this compound and its specific derivatives as agents for crop yield enhancement or for conferring environmental stress resistance in plants is not extensively documented in current scientific literature. Research into chemical priming and the use of biostimulants to improve plant resilience against abiotic stresses like drought, salinity, and extreme temperatures is a burgeoning field. frontiersin.orgnih.gov This research often focuses on compounds that can modulate plant metabolic and signaling pathways, including the regulation of reactive oxygen species (ROS). frontiersin.orgnih.gov

While broad classes of indole derivatives have been explored for various agricultural uses, including as fungicides and plant growth regulators, specific data on the efficacy of the this compound scaffold in these applications is limited. google.com The general therapeutic potential of indole compounds stems from their structural similarity to auxin, a critical plant hormone, but extrapolation to specific derivatives like this compound for stress resistance requires dedicated research.

Other Therapeutic and Biological Activity Investigations

A significant area of research for this compound derivatives has been in the field of enzyme inhibition, particularly targeting monoamine oxidase B (MAO-B). nih.govnih.gov MAO-B is a key enzyme in the catabolism of dopamine; its inhibition can increase dopamine levels in the brain, which is a primary therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.gov

Studies have demonstrated that the presence of a benzyloxy group at the 5-position of the indole ring is critical for potent and selective inhibition of MAO-B over its isoform, MAO-A. nih.gov Research on a series of 2-(5-benzyloxyindolyl)methylamines showed that this substitution shifts the compound's selectivity from being a MAO-A inhibitor to a selective MAO-B inhibitor. nih.gov For example, the derivative FA-73 was found to be a selective MAO-B inhibitor capable of crossing the blood-brain barrier. nih.gov The inhibitory mechanism for these derivatives is often a specific and irreversible process, acting as enzyme-activated irreversible inhibitors. nih.gov

More recent research on isatin-based benzyloxybenzene derivatives has further confirmed the importance of the benzyloxy group for MAO-B selectivity. nih.gov Compounds such as ISB1 and ISFB1 were identified as potent, selective, and reversible competitive inhibitors of MAO-B. nih.gov The para-benzyloxy group on the B-ring of the isatin structure, as seen in ISB1, showed more significant MAO-B inhibition compared to a meta-benzyloxy group. nih.gov These findings highlight the this compound moiety as a key pharmacophore for designing novel MAO-B inhibitors.

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|---|

| ISB1 | MAO-B | 0.124 | 0.055 | Competitive, Reversible |

| ISFB1 | MAO-A | 0.678 | N/A | N/A |

| ISFB1 | MAO-B | 0.135 | 0.069 | Competitive, Reversible |

| ISBB3 | MAO-A | 0.731 | N/A | N/A |

The indole scaffold is recognized as a promising structure in the search for treatments for metabolic disorders, including type 2 diabetes mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD). nih.gov Indole itself, a product of tryptophan catabolism by gut microbiota, can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone with beneficial effects on glucose metabolism. nih.gov Consequently, various indole derivatives are being investigated for their potential to modulate pathways related to insulin resistance and lipid metabolism. nih.gov

However, specific research focusing on this compound derivatives for the treatment of metabolic diseases is not yet prevalent. While the broader class of indole compounds shows therapeutic promise, the unique impact of the 5-benzyloxy substitution on relevant metabolic pathways remains an area for future investigation. The versatility of the indole core allows for the synthesis of diverse derivatives, suggesting that targeted modifications could yield potent agents for metabolic disorders. nih.govchemimpex.com

Protein Kinase C (PKC) represents a family of enzymes crucial to cellular signal transduction, and their dysregulation is implicated in various diseases, particularly cancer. mdpi.com This makes PKC a significant target for therapeutic inhibitors. The chemical compound this compound is noted to be a key reactant and building block in the preparation and synthesis of PKC inhibitors. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

The indole core is a feature of several potent PKC inhibitors. For instance, compounds like Enzastaurin, a selective inhibitor of PKCβ, and Sotrastaurin, a pan-PKC inhibitor, are based on bisindolylmaleimide and indolyl-pyrrolidinedione structures, respectively. mdpi.com The use of this compound as a starting material allows for the introduction of the indole nucleus, which can be further elaborated to create complex molecules that interact with the ATP-binding site or other regulatory domains of PKC enzymes. mdpi.com This highlights the role of this compound not as a direct inhibitor itself, but as a foundational element for the chemical synthesis of pharmacologically active agents targeting the PKC family.

Mechanistic Elucidation and Structure Activity Relationship Sar Studies

Determination of Molecular Mechanisms of Action

The molecular mechanism of 5-benzyloxyindole is contingent on its specific application and the structure of the derivative it is part of. The core structure possesses features that are crucial for its biological interactions. The benzyloxy group can improve the ability of a compound to pass through cell membranes, allowing it to reach its intended targets more effectively. Meanwhile, the indole (B1671886) ring is capable of forming hydrogen bonds and engaging in π-π stacking interactions with biological molecules, which can influence their function.

Computational Chemistry and Molecular Modeling Approaches

Computational techniques are essential tools for predicting and analyzing the interactions of this compound derivatives with biological targets, guiding the design of new therapeutic agents. researchgate.net These methods range from predicting potential protein targets to simulating the dynamics of ligand-receptor binding.

Reverse docking is a computational strategy used to identify potential molecular targets for a given ligand by screening it against a large library of known protein structures. researchgate.net This approach helps to elucidate a compound's mechanism of action or identify opportunities for drug repositioning. researchgate.net

A notable application involving this compound was in the synthesis of a quaternary ammonium (B1175870) salt of bufotenine (B1668041), a natural product. x-mol.netcjnmcpu.com this compound served as the starting material for this synthesis. x-mol.netcjnmcpu.com To understand the analgesic effects of the resulting derivatives, reverse docking was employed to systematically evaluate them against 36 known analgesic-related targets. researchgate.netx-mol.net The results of this computational screening suggested that the analgesic activity of the bufotenine derivatives was likely mediated through interactions with acetylcholinesterase (AChE) or the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). x-mol.netnih.gov

| Target Class | Number of Targets |

|---|---|

| G protein-coupled receptors (GPCRs) | 15 |

| Enzymes | 6 |

| Ion Channels | 13 |

| Other | 2 |

Understanding the specific orientation and interactions of a ligand within the binding site of a protein is crucial for structure-based drug design. Molecular docking simulations predict these predominant binding modes. researchgate.net For derivatives of this compound, the indole nucleus plays a key role in these interactions through hydrogen bonding and π-π stacking.

In the study of bufotenine derivatives, after reverse docking identified AChE and nAChR as likely targets, further analysis focused on the ligand-target binding modes to explain the observed analgesic effects. cjnmcpu.comnih.govresearchgate.net By examining the docked poses, researchers can identify the key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, providing a molecular basis for the compound's activity.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.ma These models can then be used to predict the activity of new, unsynthesized compounds.

While no specific QSAR study focusing solely on this compound was found, research on related indole structures demonstrates the utility of this approach. A QSAR analysis was performed on a series of 34 3,5-disubstituted indole derivatives to predict their inhibitory activity against Pim1 kinase, a target in cancer therapy. imist.maresearchgate.net The study used multiple linear regression (MLR) and multiple non-linear regression (MNLR) to build its models, which were based on descriptors calculated using Density Functional Theory (DFT). imist.maimist.ma The resulting models showed good predictive power, indicating a strong correlation between the structural properties of the indole derivatives and their biological function. imist.ma

| Method | Correlation Coefficient (R) | Cross-validated R² (Rcv²) |

|---|---|---|

| Multiple Linear Regression (MLR) | 0.793 | 0.505 |

| Multiple Non-Linear Regression (MNLR) | 0.827 | 0.562 |

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools often used in tandem to study ligand-protein interactions. nih.gov Molecular docking predicts the preferred binding pose of a ligand in a protein's active site, while MD simulations provide insight into the stability and dynamic behavior of the resulting complex over time. nih.govresearchgate.net

The combination of these methods provides a more accurate and reliable assessment of ligand binding than either technique alone. nih.gov For example, MD simulations can be used to refine the docked poses and calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). cjnmcpu.comresearchgate.net Studies on derivatives of this compound, such as the platinum(IV) anticancer agents, have utilized these combined approaches to understand binding affinity and mechanism of action. researchgate.net

| Technique | Primary Function | Key Output | Treatment of Protein |

|---|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of a ligand. nih.gov | Binding pose, Scoring function value. schrodinger.com | Typically rigid or with limited flexibility. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. researchgate.net | Complex stability (RMSD), conformational changes, binding free energy. scielo.br | Fully flexible in a simulated environment. researchgate.net |

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. ijrpr.com This model then serves as a template in virtual screening to find new compounds with potential activity. ijrpr.com

The indole nucleus itself is considered a valuable pharmacophore in drug discovery. researchgate.net In the development of platinum(IV) anticancer agents, this compound-3-acetic acid (5B3A) was specifically chosen as a ligand because it incorporates this indole pharmacophore, which is found in many drugs targeting cancer. researchgate.netmdpi.com Similarly, molecular modeling of cannabinoid receptor ligands derived from 4-benzyloxyindole (B23222) (an isomer) highlighted the challenges in fitting them to existing pharmacophores, suggesting that a unique model may need to be developed for that specific class of compounds. nih.gov This illustrates how the this compound scaffold can be central to pharmacophore-based drug design.

Contribution of the Indole Pharmacophore to Bioactivity and Selectivity

The indole scaffold is a privileged bicyclic structure that serves as a cornerstone in drug design and discovery due to its presence in numerous biomolecules and its ability to engage in various biological interactions. mdpi.comresearchgate.net The indole ring system itself, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, confers specific steric and electronic properties that are fundamental to the biological activity of its derivatives, including this compound. mdpi.com The planar nature of the indole ring and its capacity for π-π stacking, hydrogen bonding, and hydrophobic interactions allow it to bind to a wide array of biological targets, such as enzymes and receptors. The cellular interaction of the indole moiety and its effects on cell signaling and proliferation have been widely recognized in cancer biology. researchgate.net Structure-activity relationship (SAR) studies focusing on the indole core of this compound and its analogs reveal critical insights into how this pharmacophore governs bioactivity and selectivity.

Key aspects of the indole pharmacophore that influence biological outcomes include the integrity of the bicyclic system, the role of the indole N-H group, and the substitution pattern on the carbocyclic ring.

Importance of the Indole N-H Group

The nitrogen atom in the indole ring and its substituent play a crucial role in modulating the pharmacological profile of indole-containing compounds. The indole N-H group can act as a hydrogen bond donor, which can be critical for anchoring a molecule within the binding site of a biological target. researchgate.net For instance, in studies related to the benzodiazepine (B76468) receptor (BzR), it has been suggested that the N-H of the indole nucleus may form a hydrogen bond, and its replacement with a methyl group can lead to steric repulsion, affecting binding. researchgate.net

In the context of indole-based chalcones designed as inducers of a non-apoptotic cell death called methuosis, modifications to the indole nitrogen provided clear SAR data. nih.gov While the parent compound with a 5-benzyloxy substituent showed significant activity, methylation of the indole nitrogen in a related analog resulted in reduced, though not completely eliminated, activity. nih.gov This suggests that while the N-H group may contribute to optimal binding, its absence can be tolerated to some extent, depending on the specific target and the rest of the molecular structure.

Impact of Indole Ring Substituents

The position and nature of substituents on the indole ring are pivotal in defining the bioactivity and selectivity of the molecule. Research on indole-based chalcones has demonstrated how different substituents at the 5-position, where the benzyloxy group resides in this compound, lead to vastly different outcomes. nih.gov A comparative study revealed that while the 5-benzyloxy analog was active, switching to a 5-methoxy group substantially improved potency. nih.gov Conversely, replacing the 5-benzyloxy group with a hydroxyl (-OH) or other bulkier benzyloxy derivatives led to a major loss of activity. nih.gov This highlights the sensitive electronic and steric requirements at this position for this specific biological activity.

| Compound Class (Indole-Based Chalcone) | Modification on Indole Core | Effect on Bioactivity (Methuosis Induction) | Reference |

|---|---|---|---|

| 5-Benzyloxy Analog | -OBn at C5-position | Active | nih.gov |

| 5-Methoxy Analog (MOMIPP) | -OMe at C5-position | Substantially improved activity | nih.gov |

| 5-Hydroxy Analog | -OH at C5-position | Major loss of activity | nih.gov |

| N-Methyl Analog | -CH₃ at N1-position | Reduced activity | nih.gov |

| Unsubstituted Analog (MIPP) | -H at C5-position | Active (baseline) | nih.gov |

Bioisosteric Replacement of the Indole Core

A powerful method to understand the contribution of a pharmacophore is through bioisosteric replacement, where it is substituted with another group of similar size and electronic properties. thieme-connect.com In the development of αvβ3/αvβ5 integrin dual inhibitors, derivatives of this compound were used as the starting scaffold. acs.org To probe the importance of the indole core, it was replaced with benzothiophene (B83047) and benzofuran (B130515) rings. acs.org

| Compound Core | Bioisosteric Relationship | Effect on αvβ3 Integrin Activity | Effect on Permeability (Caco-2) | Pharmacokinetic Profile | Reference |

|---|---|---|---|---|---|

| Indole | Parent Scaffold | Potent | Good | Best in vivo profile | acs.org |

| Benzothiophene | Bioisostere of Indole (S replaces NH) | Activity not dramatically affected | Slightly more permeable than indole | Inferior to indole | acs.org |

| Benzofuran | Bioisostere of Indole (O replaces NH) | Activity not dramatically affected | Slightly more permeable than indole | Inferior to indole | acs.org |

Advanced Research Tools and Analytical Methodologies Utilizing 5 Benzyloxyindole

Development and Application of Fluorescent Probes for Cellular and Biological Imaging

Fluorescent probes are indispensable tools in biological imaging, offering high sensitivity, specificity, and rapid response times for visualizing cellular processes and microenvironments. nih.govmpg.dersc.org The development of probes that can target specific organelles—such as mitochondria, lysosomes, or the nucleus—is crucial for understanding the localized biological functions and their roles in health and disease. nih.gov Indole (B1671886) and its derivatives are frequently employed as fluorophores in these probes due to their strong fluorescence emission in solution. mdpi.com

5-Benzyloxyindole, in particular, is a valuable building block in the synthesis of fluorescent probes designed for cellular imaging. chemimpex.com Researchers utilize its structure to create more complex molecules with tailored photophysical properties. For example, derivatives like this compound-3-carboxaldehyde can be chemically modified to create probes for visualizing biological activities in real time. chemimpex.com

A notable application involves the construction of Boron-Dipyrromethene (BODIPY) based fluorescent probes. In one study, a related compound, 6-(benzyloxy)indole-2-methanol, was used to synthesize a BODIPY fluorophore. This probe was engineered with a recognition unit that is selectively cleaved by benzenethiols, resulting in a distinct color change in its fluorescent emission. researchgate.net This ratiometric response, which shifts the emission spectrum from blue to red, allows for the specific discrimination of benzenethiols from other thiols, demonstrating the utility of the benzyloxyindole scaffold in creating highly selective chemical sensors. researchgate.net The design of such probes is a key area of research, with a focus on improving photostability, enabling near-infrared (NIR) emission for deeper tissue penetration, and reducing cytotoxicity for long-term live-cell imaging. nih.gov

Application in High-Throughput and Virtual Screening Platforms for Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, employing automation and robotics to test vast libraries of chemical compounds against specific biological targets. nih.govbmglabtech.com This process allows for the rapid identification of "hits"—compounds that modulate the target's activity in a desired manner. bmglabtech.com These compound libraries are curated to be highly diverse, increasing the probability of finding successful leads for further development. thermofisher.com

The this compound scaffold and its derivatives are featured in these screening libraries and are utilized in both HTS and virtual screening platforms. Virtual screening, which uses computational models to predict the activity of compounds, often precedes physical screening to narrow down candidates. nih.gov For instance, derivatives such as Ethyl this compound-2-carboxylate and this compound-2-carboxylic acid have been identified through structure-based virtual screening as potential ligands for anticancer drug targets. impactfactor.orgresearchgate.net

A compelling example of its application is in the discovery of new therapies for bone-anabolic osteoporosis. Researchers established an in vitro assay to screen for small-molecule inhibitors of the Dishevelled (Dvl)-CXXC5 protein-protein interaction, a key negative regulator in the Wnt/β-catenin pathway. embopress.org Through this screening, they identified a hit compound, KY-02061, which was subsequently synthesized from commercially available ethyl this compound-2-carboxylate. embopress.org This discovery highlights how compounds originating from a this compound core can be identified through HTS and developed into promising drug candidates.

Development and Implementation of In Vitro Cellular and Biochemical Assays

Following identification from screening platforms, candidate compounds must be validated and characterized through a series of in vitro cellular and biochemical assays. These assays are designed to confirm the compound's activity, determine its potency and mechanism of action, and evaluate its effects on cells.

Derivatives of this compound have been the subject of numerous such assays. In the aforementioned study on Dvl-CXXC5 interaction inhibitors, an in vitro binding assay was used to confirm that the this compound-derived compound KY-02061 effectively disrupted the target protein interaction in a dose-dependent manner. embopress.org Patent literature also describes the utility of this compound in the context of developing modulators for G-protein coupled receptors, where functional assays like the GTPγS binding assay are employed to characterize agonist or antagonist activity at cannabinoid receptors (CB1 and CB2). google.com

Furthermore, this compound derivatives have shown significant promise in anticancer research. Platinum(IV) complexes incorporating this compound-3-acetic acid as a bioactive ligand were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. mdpi.comresearchgate.net These in vitro cytotoxicity assays demonstrated that the platinum complexes were considerably more potent than established chemotherapy drugs like cisplatin, oxaliplatin, and carboplatin (B1684641) in most of the tested cell lines. mdpi.comresearchgate.net One of the complexes, 56-5B3A, displayed exceptionally high activity, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the nanomolar range. mdpi.comresearchgate.net

Table 1: In Vitro Cytotoxicity (GI₅₀, nM) of a this compound-Derived Platinum Complex (56-5B3A) Compared to Cisplatin

| Cell Line | Cancer Type | 56-5B3A (nM) | Cisplatin (nM) |

|---|---|---|---|

| HT29 | Colon | 150 ± 20 | 9,500 ± 1,500 |

| U87 | Glioblastoma | 70 ± 20 | 5,200 ± 200 |

| A2780 | Ovarian | 1.2 ± 0.1 | 1,100 ± 100 |

| A2780cis | Cisplatin-Resistant Ovarian | 1.5 ± 0.1 | 4,000 ± 400 |

| MCF-7 | Breast | 11 ± 1 | 6,500 ± 500 |

| H460 | Lung | 2.4 ± 0.2 | 1,500 ± 100 |

Data sourced from MDPI. mdpi.com

Research in Corrosion Inhibition

Beyond biomedical applications, this compound has been investigated as a highly effective corrosion inhibitor, particularly for protecting mild steel in aggressive acidic environments. aphrc.orgafricaresearchconnects.com The integrity of metals like steel is a major concern in industrial processes, and chemical inhibitors provide a practical solution for extending the lifespan of equipment. africaresearchconnects.com Organic compounds containing heteroatoms like nitrogen and oxygen are known to be effective inhibitors because these atoms act as centers for adsorption onto the metal surface. rjpbcs.com

Studies on this compound (abbreviated as 5BI) have employed a combination of analytical methodologies to quantify its protective effects. These include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). rjpbcs.comresearchgate.net Research has shown that 5BI acts as a good corrosion inhibitor for mild steel in 1.0 M hydrochloric acid, with its inhibition efficiency increasing as its concentration rises. rjpbcs.comresearchgate.net

The primary mechanism of protection is the adsorption of 5BI molecules onto the steel surface, which physically blocks the corrosive agents from reaching the metal. aphrc.orgafricaresearchconnects.com Potentiodynamic polarization studies revealed that 5BI functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rjpbcs.com The adsorption process has been found to align with the Langmuir isotherm model, indicating that the inhibitor molecules form a monolayer on the active sites of the steel surface through both physical and chemical adsorption. aphrc.orgresearchgate.net

Table 2: Corrosion Inhibition Efficiency of this compound (5BI) on Mild Steel in 1M HCl

| Concentration of 5BI (M) | Inhibition Efficiency (IE %) from Weight Loss | Inhibition Efficiency (IE %) from Polarization |

|---|---|---|

| 1.00E-04 | 56.3 | 57.8 |

| 5.00E-04 | 75.4 | 74.2 |

| 1.00E-03 | 83.2 | 82.1 |

| 5.00E-03 | 90.8 | 90.2 |

Data derived from studies by Belkhaouda et al. rjpbcs.comresearchgate.net

Future Research Directions and Translational Perspectives

Identification and Validation of Novel Therapeutic Targets and Applications

The inherent versatility of the 5-benzyloxyindole core allows for its incorporation into molecules targeting a diverse range of biological pathways, opening avenues for novel therapeutic applications. chemimpex.com

Oncology: A significant area of research involves the development of this compound-containing compounds as anticancer agents. mdpi.com Platinum(IV) complexes incorporating this compound-3-acetic acid have demonstrated potent anticancer activity, proving to be considerably more active than established drugs like cisplatin, oxaliplatin, and carboplatin (B1684641) in several human cell lines. mdpi.comresearchgate.net One such complex, 56-5B3A, exhibited remarkable potency with GI50 values ranging from 1.2 to 150 nM. mdpi.comresearchgate.net The mechanism of action for these complexes is thought to involve the generation of reactive oxygen species and inhibition of histone deacetylase (HDAC). mdpi.comresearchgate.net The indole (B1671886) pharmacophore is a key feature in many cancer-targeting drugs, and its inclusion in these platinum complexes highlights the potential of this compound derivatives in oncology. mdpi.comresearchgate.net Furthermore, derivatives of this compound have shown potential as inhibitors of tubulin polymerization, a critical process in cancer cell division. nih.gov

Infectious Diseases: The antiviral potential of indole derivatives is an expanding area of investigation. A notable discovery is the identification of a this compound derivative as a ligand for the tetraspanin CD81, a co-receptor for viruses such as Hepatitis C. nih.gov Although a weak ligand, this finding provides a starting point for the design of more potent CD81 binders to combat viral entry. nih.gov Additionally, some compounds containing the this compound moiety have been identified as inhibitors of the HV1 proton channel, suggesting a potential role in antiviral therapies. acs.org

Neurodegenerative and Metabolic Disorders: this compound serves as a crucial intermediate in the synthesis of compounds targeting neurological disorders. chemimpex.com Its structural similarity to serotonin (B10506) suggests its utility in developing agents that modulate serotonin receptors for the treatment of depression and anxiety. chemimpex.comgoogleapis.com Furthermore, research into benzyloxy-indole derivatives has indicated their potential to inhibit aldose reductase, an enzyme implicated in diabetic complications.

Addressing Synthetic Challenges and Enhancing Methodological Efficiency

The synthesis of this compound and its derivatives has evolved significantly, with modern methodologies focusing on improving efficiency, yield, and sustainability. openmedicinalchemistryjournal.comjournalijar.com

Historically, the preparation of benzyloxy-substituted indoles involved multi-step procedures. However, recent advancements have streamlined these processes. For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, has been optimized using catalysts like acetic acid to achieve high yields of this compound.

Modern synthetic strategies often employ a one-pot approach, which simplifies procedures and reduces reaction times compared to traditional methods like the Leimgruber-Batcho indolization. journalijar.com These methods often integrate redox and hydrogenation reactions to create the indole core more efficiently. rsc.org For example, a one-pot synthesis of substituted indoles from o-nitrotoluene derivatives has been developed, demonstrating higher reaction rates and yields. journalijar.com

The use of palladium-based catalysts has also become prevalent in the synthesis of complex indole derivatives. mdpi.com These catalysts facilitate various cyclization reactions, enabling the construction of the indole nucleus with high regioselectivity. mdpi.com Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient method for preparing indole derivatives, including those based on the this compound scaffold. openmedicinalchemistryjournal.comacs.org

Challenges remain, particularly in achieving enantioselective synthesis of chiral indole derivatives. iisc.ac.in However, the development of chiral catalysts and a deeper understanding of reaction mechanisms, aided by computational studies, are helping to overcome these hurdles. iisc.ac.in

Advancements in Preclinical Biological Evaluation Strategies

The preclinical evaluation of this compound derivatives is crucial for determining their therapeutic potential and advancing them toward clinical trials. This process involves a range of in vitro and in vivo studies to assess bioactivity, mechanism of action, and pharmacokinetic properties.

In Vitro Assays: A variety of cell-based assays are employed to evaluate the biological activity of these compounds. For instance, the antiproliferative effects of this compound-containing platinum complexes have been extensively studied in multiple human cancer cell lines, including those for colon, prostate, and ovarian cancer. mdpi.comresearchgate.net These studies have demonstrated the superior potency of these complexes compared to existing platinum-based drugs. mdpi.comresearchgate.net Assays to measure the inhibition of specific enzymes, such as histone deacetylase (HDAC) and 5-lipoxygenase, are also critical for elucidating the mechanism of action. mdpi.comnih.gov

In Vivo Models: While specific in vivo data for this compound itself is limited in the provided context, the evaluation of its derivatives often progresses to animal models. For example, the pharmacokinetic behavior of indole-containing derivatives has been assessed in mice and dogs to determine properties like oral bioavailability. acs.org These studies are essential for selecting the most promising candidates for further development.

Computational Modeling: Molecular modeling and computational studies play an increasingly important role in the preclinical evaluation process. iisc.ac.innih.gov These techniques can predict the binding affinity of compounds to their targets, helping to rationalize observed biological activities and guide the design of more potent and selective inhibitors. nih.gov For example, molecular modeling has been used to understand the interaction of indole derivatives with 5-lipoxygenase. nih.gov

The development of robust preclinical models and assays is essential for the successful translation of promising this compound derivatives from the laboratory to the clinic.

Analysis of Intellectual Property and Patent Landscapes in Research

The intellectual property landscape surrounding this compound and its derivatives is active, reflecting the compound's significance in drug discovery and development. A review of patent literature reveals a focus on novel compositions of matter, synthetic methods, and therapeutic applications.

Patents have been granted for various aspects related to this compound, including:

Novel Compounds: Patents frequently claim new chemical entities that incorporate the this compound scaffold. mdpi.com For example, an Australian PCT application covers platinum(IV) complexes that include this compound-3-acetic acid. mdpi.com

Synthetic Processes: Methods for preparing this compound and its derivatives are also a subject of patent protection. google.comjustia.com These patents often describe more efficient or scalable synthetic routes.

Therapeutic Uses: Patents protect the use of this compound-containing compounds for treating specific diseases. For instance, patents describe their use in preparing compounds for conditions like cancer and as modulators of monoamine reuptake for vasomotor symptoms. acs.orggoogle.com

A notable aspect of the patent landscape is the use of this compound as a key intermediate in the synthesis of more complex, patentable molecules. googleapis.comgoogleapis.com This underscores its value as a foundational element in medicinal chemistry programs.

The following table provides a snapshot of the patent landscape related to this compound, highlighting key areas of innovation.

| Patent/Application Number | Title/Focus | Key Findings/Claims |

| US2728778A | Preparation of 5-benzyloxyindoleacetonitriles | Describes a method for preparing 5-benzyloxy-3-indoleacetonitriles by reacting a this compound with a Grignard reagent and then with a haloacetonitrile. google.com |

| US3976639A | Process for preparing indole and substituted indoles | Mentions this compound as an intermediate for preparing serotonin. googleapis.com |

| US Patent (Application 2007/0072897 A1) | Indole derivatives as modulators of biological activity | A suspension of this compound is used in the synthesis of compounds intended to modulate biological processes. googleapis.com |

| WO2007041023A1 | 1-(1h-indol-1-yl)-3-(methylamino)-1-phenylpropan-2-ol derivatives | This compound is used as a starting material for synthesizing modulators of monoamine reuptake for treating vasomotor symptoms. google.com |

| Australian PCT/AU2023/050027 | Platinum(IV) complexes | Covers platinum(IV) complexes incorporating this compound-3-acetic acid for potential anticancer applications. mdpi.com |

This analysis of the patent landscape indicates a sustained interest in the commercial and therapeutic potential of this compound and its derivatives.

Facilitation of Collaborative Research Initiatives and Funding Opportunities

The advancement of research on this compound and its derivatives is often accelerated through collaborative efforts and access to funding.

Collaborative Initiatives: Research on complex scientific challenges, such as the development of new anticancer drugs, often benefits from multi-institutional collaborations. ctfassets.netresearchgate.net These partnerships can bring together diverse expertise in areas like chemical synthesis, biological evaluation, and clinical development. Programs like the one initiated by Eli Lilly allow academic researchers to screen novel molecules, including indole derivatives, using the company's resources while retaining their intellectual property. uts.edu.au Such collaborations can be instrumental in translating basic research findings into tangible therapeutic applications.

Funding Opportunities: Securing financial support is critical for sustaining long-term research projects. Funding agencies like the French National Research Agency (ANR) provide project-based funding for various research areas, including those related to natural product synthesis and medicinal chemistry, which could encompass work on indole derivatives. anr.fr Additionally, research can be supported by institutional funding and philanthropic contributions.

The pursuit of novel therapeutics based on the this compound scaffold is a multifaceted endeavor that requires a synergistic approach, combining scientific innovation with strategic partnerships and financial support.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm regioselectivity of benzylation (e.g., absence of N-benzylated byproducts) and aromatic proton environments.

- FT-IR : Identify C-O-C (benzyl ether) stretches at ~1250 cm⁻¹ and indole N-H vibrations at ~3400 cm⁻¹.

- Mass Spectrometry : HRMS with electrospray ionization (ESI) ensures molecular ion accuracy (<5 ppm error) .

Advanced Question: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the indole 3-position often shows higher reactivity due to electron density distribution.

- Molecular Docking : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄ in Suzuki-Miyaura couplings) to optimize ligand-metal coordination .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to minimize inhalation of dust or vapors.

- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Refer to SDS for spill management (e.g., neutralization with inert absorbents) .

Advanced Question: How does the benzyloxy group influence the photostability of this compound in UV-mediated applications?

Q. Methodological Answer :

- Photodegradation Studies : Expose solutions to UV light (254 nm) and monitor degradation via HPLC. The benzyl ether group typically enhances stability compared to free hydroxyl derivatives.

- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to determine if degradation involves singlet oxygen or electron transfer pathways .

Basic Question: What are the common impurities in this compound synthesis, and how are they identified?

Q. Methodological Answer :

- Byproducts : N-Benzylated isomers or unreacted 5-hydroxyindole.

- Detection : TLC (Rf comparison) and LC-MS with reverse-phase C18 columns.

- Mitigation : Adjust stoichiometry (1.2 eq benzyl bromide) and reaction time (6–8 hours) .

Advanced Question: How can regioselective functionalization of this compound be achieved for drug discovery applications?

Q. Methodological Answer :

- Directed C-H Activation : Use Pd-catalyzed C-3 arylation with directing groups (e.g., pyridine or amides).

- Protection/Deprotection Strategies : Temporarily protect the indole nitrogen with Boc groups to direct electrophiles to the 6-position .

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Q. Methodological Answer :

- Ethanol/Water Mixtures : Gradual cooling from 70°C to 4°C yields needle-like crystals.

- Hexane/Ethyl Acetate : Use a 3:1 ratio for high recovery (>90%) .

Advanced Question: How do researchers validate the absence of neurotoxic effects in this compound-based probes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。